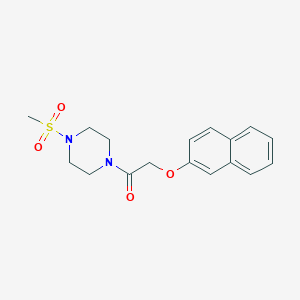
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine, also known as Yohimbine, is a naturally occurring alkaloid that is extracted from the bark of the Yohimbe tree. It has been used for centuries in traditional medicine to treat various ailments, such as erectile dysfunction and depression. In recent years, Yohimbine has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine exerts its pharmacological effects through its action as an alpha-2 adrenergic receptor antagonist. By blocking the alpha-2 receptors, 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine increases the release of norepinephrine, which leads to increased sympathetic nervous system activity. This results in increased blood flow, improved mood, and increased metabolic rate.
Biochemical and Physiological Effects:
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve lipid metabolism, and reduce inflammation. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been shown to increase energy expenditure and decrease body fat mass.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine in lab experiments is its well-established mechanism of action. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine is also readily available and relatively inexpensive. However, one limitation is that 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has a narrow therapeutic window and can cause adverse effects at high doses.
Direcciones Futuras
There are several potential future directions for the use of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine in medicine. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder. Additionally, there is interest in exploring the potential use of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine as an adjunct therapy for cancer treatment.
In conclusion, 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine is a naturally occurring alkaloid that has potential therapeutic applications in medicine. Its well-established mechanism of action and wide range of pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine can be achieved through several methods, including extraction from the bark of the Yohimbe tree, chemical synthesis, and microbial synthesis. The most commonly used method for commercial production is the chemical synthesis method, which involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2,3-dihydro-1H-indole in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-depressant, anti-inflammatory, and anti-oxidant properties. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of erectile dysfunction, anxiety disorders, and obesity.
Propiedades
Nombre del producto |
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine |
|---|---|
Fórmula molecular |
C19H27N3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C19H27N3/c1-4-10-22(11-5-1)17-8-12-21(13-9-17)15-16-14-20-19-7-3-2-6-18(16)19/h2-3,6-7,14,17,20H,1,4-5,8-13,15H2 |
Clave InChI |
AJZHZUSLJZOJHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)


![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)